Ac-Lys-D-Ala-D-lactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Lys-D-Ala-D-lactic acid is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases. This compound is used primarily in scientific research, particularly in the study of enzyme mechanisms and antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Lys-D-Ala-D-lactic acid is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The reaction conditions typically include the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis of this compound generally follows standard peptide synthesis protocols. This includes solid-phase peptide synthesis (SPPS) and solution-phase synthesis, depending on the scale and purity required .
Chemical Reactions Analysis
Types of Reactions
Ac-Lys-D-Ala-D-lactic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and lactic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s functional groups can potentially undergo such transformations under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Carbodiimides and bases like N-methylmorpholine are commonly used
Major Products
The major products formed from the hydrolysis of this compound include lysine, alanine, and lactic acid .
Scientific Research Applications
Ac-Lys-D-Ala-D-lactic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying enzyme mechanisms, particularly penicillin-sensitive D-alanine carboxypeptidases.
Biology: In the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Research into new antibiotics and understanding bacterial resistance to existing antibiotics.
Mechanism of Action
Ac-Lys-D-Ala-D-lactic acid acts as a substrate for penicillin-sensitive D-alanine carboxypeptidases. The compound binds to the active site of the enzyme, mimicking the natural substrate. This interaction allows researchers to study the enzyme’s mechanism and the effects of potential inhibitors .
Comparison with Similar Compounds
Similar Compounds
Ac-Lys-D-Ala-D-lactic acid: A depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases.
This compound: Another depsipeptide with similar applications in enzyme studies
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a substrate for penicillin-sensitive D-alanine carboxypeptidases. This makes it particularly valuable in studying the mechanisms of these enzymes and developing new antibiotics .
Properties
Molecular Formula |
C14H25N3O6 |
---|---|
Molecular Weight |
331.36 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1 |
InChI Key |
WOKFGDGIDNUZHQ-KKZNHRDASA-N |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.